![molecular formula C15H18N2O3S B2914389 N-[Cyano(cyclopropyl)methyl]-2-(3-ethylsulfonylphenyl)acetamide CAS No. 1645448-22-1](/img/structure/B2914389.png)
N-[Cyano(cyclopropyl)methyl]-2-(3-ethylsulfonylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[Cyano(cyclopropyl)methyl]-2-(3-ethylsulfonylphenyl)acetamide” is a compound that falls under the class of N-cyanoacetamides . Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Synthesis Analysis
The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Wirkmechanismus
N-[Cyano(cyclopropyl)methyl]-2-(3-ethylsulfonylphenyl)acetamide acts as an adenosine receptor agonist and selectively binds to the A1 adenosine receptor subtype. The binding of this compound to the receptor leads to the activation of various signaling pathways, including the G protein-coupled receptor signaling pathway. The activation of these pathways leads to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and neuroprotective effects. The compound has also been found to have a significant impact on the cardiovascular system, with studies showing that it can reduce blood pressure and improve cardiac function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[Cyano(cyclopropyl)methyl]-2-(3-ethylsulfonylphenyl)acetamide is its selectivity for the A1 adenosine receptor subtype, which makes it an ideal tool for studying the role of this receptor in various physiological and biochemical processes. However, one of the limitations of this compound is its relatively low potency compared to other adenosine receptor agonists, which can make it challenging to achieve the desired biological effects at lower concentrations.
Zukünftige Richtungen
There are several future directions for research on N-[Cyano(cyclopropyl)methyl]-2-(3-ethylsulfonylphenyl)acetamide, including the development of more potent analogs, the exploration of its potential therapeutic applications in various medical conditions, and the elucidation of its precise mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound and to evaluate its safety profile in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound acts as an adenosine receptor agonist and selectively binds to the A1 adenosine receptor subtype, leading to various biochemical and physiological effects. While this compound has several advantages for lab experiments, including its selectivity for the A1 adenosine receptor subtype, there are also some limitations associated with its relatively low potency. Nonetheless, future research on this compound is likely to yield important insights into its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of N-[Cyano(cyclopropyl)methyl]-2-(3-ethylsulfonylphenyl)acetamide involves several steps and requires a range of chemical reagents. The initial step involves the preparation of 3-ethylsulfonylphenylacetic acid, which is then converted to its corresponding acid chloride. The acid chloride is then reacted with N-cyano(cyclopropyl)methylamine to yield the desired this compound compound. The synthesis process has been extensively studied, and various modifications have been made to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-[Cyano(cyclopropyl)methyl]-2-(3-ethylsulfonylphenyl)acetamide has been studied for its potential therapeutic applications in various medical conditions, including cardiovascular diseases, neurological disorders, and cancer. The compound has been found to have a significant impact on the adenosine receptor system, which plays a crucial role in regulating various physiological and biochemical processes.
Eigenschaften
IUPAC Name |
N-[cyano(cyclopropyl)methyl]-2-(3-ethylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-2-21(19,20)13-5-3-4-11(8-13)9-15(18)17-14(10-16)12-6-7-12/h3-5,8,12,14H,2,6-7,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWXAXFRJUMQRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)CC(=O)NC(C#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(6-(4-methoxyphenyl)-8-oxo-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazolin-9-yl)phenyl)acetamide](/img/structure/B2914306.png)
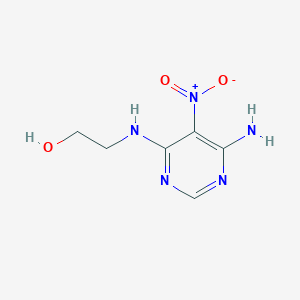
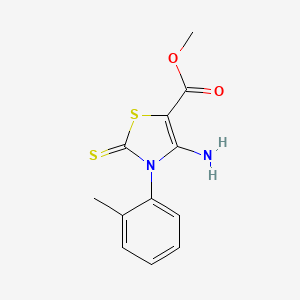
![N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B2914310.png)
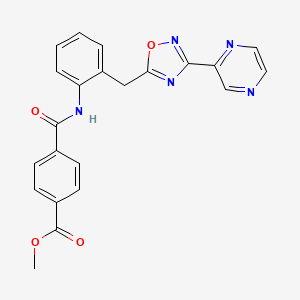
amino]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B2914316.png)


![6-[(4-methylphenyl)sulfanyl]-9H-purin-2-amine](/img/structure/B2914320.png)
![3,4-dimethoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2914322.png)
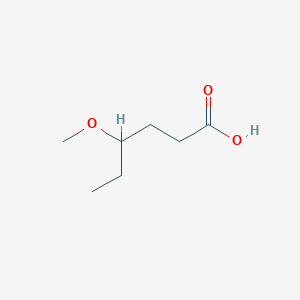
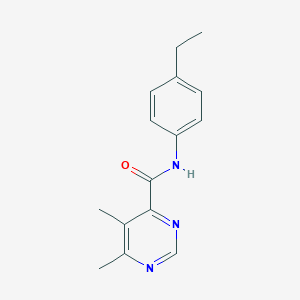
![5-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2914326.png)
